molecular formula C21H19ClN2O B12204146 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol

Cat. No.: B12204146
M. Wt: 350.8 g/mol
InChI Key: XIOZTHVANPTYAM-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol is a synthetic propan-2-ol derivative featuring a carbazole moiety at position 1 and a 4-chloro-phenylamino group at position 2. The carbazole scaffold is known for its aromatic heterocyclic structure, which contributes to π-π stacking interactions in biological systems, while the chloro-substituted phenylamino group may enhance receptor binding affinity or metabolic stability . This compound belongs to a broader class of β-adrenergic receptor antagonists and calcium release modulators, with structural similarities to carvedilol and carazolol . Its design likely aims to optimize pharmacological properties such as selectivity, potency, and pharmacokinetics.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

1-carbazol-9-yl-3-(4-chloroanilino)propan-2-ol

InChI

InChI=1S/C21H19ClN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2

InChI Key

XIOZTHVANPTYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring can be synthesized through cyclization reactions.

    Introduction of the Propanol Chain: The propanol chain can be introduced via alkylation reactions.

    Attachment of the Chlorinated Phenylamino Group: This step might involve nucleophilic substitution reactions where the chlorinated phenylamino group is attached to the propanol chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorinated phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol serves as an intermediate in organic synthesis and a ligand in coordination chemistry . Its unique structure allows for various functional group modifications, making it a valuable building block in synthetic chemistry.

Biology

In biological research, this compound is utilized to study biological pathways and as a probe in biochemical assays . Its interactions with specific biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

The compound shows promise in drug development , particularly for designing molecules with anticancer or antimicrobial properties . Research indicates that derivatives of carbazole exhibit various pharmacological activities, including:

  • Anticancer Activity: Inhibiting the growth of cancer cell lines.
  • Neuroprotective Effects: Protecting against oxidative stress and neurodegeneration.
  • Enzyme Inhibition: Acting as inhibitors for critical enzymes like acetylcholinesterase.

Industry

In industrial applications, 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs) . Its electronic properties make it suitable for applications in optoelectronics.

Recent studies have highlighted the biological activities associated with carbazole derivatives:

  • Anticancer Activity: Research indicates that these compounds can inhibit growth in various cancer cell lines.
  • Neuroprotective Effects: They have shown potential in protecting neurons from damage due to oxidative stress.
  • Enzyme Inhibition: Some derivatives are effective inhibitors of enzymes critical to various biological processes.

Case Studies

Several case studies illustrate the applications of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol:

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Neuroprotective Effects

In vitro experiments revealed that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its utility in neurodegenerative disease research.

Case Study 3: Enzyme Inhibition

Research showed that the compound effectively inhibited acetylcholinesterase activity, supporting its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Structural Variations

The table below highlights key structural differences and similarities between 1-carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol and related compounds:

Compound Name / CAS No. Carbazole Substitution Amino Group Substitution Key Modifications Biological Activity / Notes References
1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol 9H-carbazol-9-yl 4-chloro-phenylamino Chloro para-substitution on phenyl Potential β-blockade, calcium modulation
Carazolol (CAS 57775-29-8) 9H-carbazol-4-yloxy Isopropylamino Carbazol-4-yloxy linker Potent β1/β2-adrenergic antagonist
1-Carbazol-9-yl-3-(2-phenylethylamino)-propan-2-ol (CAS 301160-11-2) 9H-carbazol-9-yl Phenethylamino Lipophilic phenethyl chain Synthesized via ethanol reflux; 49% yield
1-(9H-Carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol (CAS 305376-76-5) 9H-carbazol-9-yl 3-chloro-4-methylphenyl Chloro + methyl meta/para-substitution Predicted pKa 13.56; density 1.24 g/cm³
1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylamino-propan-2-ol 3,6-dibromo-9H-carbazol Phenethylamino Bromine enhances steric bulk Molecular weight 502.25; rare chemical
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 303798-31-4) 3,6-dichloro-9H-carbazol Benzylamino Dichloro + benzyl group High-yield synthesis routes reported

Physicochemical Properties

  • pKa and Solubility: The 4-chloro-phenylamino group in the target compound likely increases basicity (predicted pKa ~13.5–14.0), similar to CAS 305376-76-5 (pKa 13.56) .
  • Density and Boiling Points: Halogenation increases density (e.g., 1.24 g/cm³ for CAS 305376-76-5 vs. 1.20 g/cm³ for non-halogenated analogs) .

Research Findings and Pharmacological Implications

  • β-Adrenergic Antagonism: Carbazole-propanolamines with para-substituted phenyl groups (e.g., chloro, methoxy) show superior β-blockade compared to ortho/meta-substituted analogs .
  • Structural-Activity Relationships (SAR): Amino Group: Phenethylamino or benzylamino groups improve CNS penetration but may reduce cardiovascular selectivity . Carbazole Halogenation: Bromine or chlorine atoms at carbazole positions 3/6 increase steric hindrance, altering receptor interaction profiles .

Biological Activity

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores these activities in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the carbazole family, characterized by a tricyclic structure that includes a nitrogen atom in one of the rings. The presence of the chloro and phenylamino groups enhances its reactivity and biological interactions.

Molecular Formula: C18_{18}H18_{18}ClN2_2O

Molecular Weight: 318.80 g/mol

Anticancer Activity

Research indicates that carbazole derivatives, including 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol, exhibit potent anticancer properties. These compounds can induce apoptosis in various cancer cell lines through different mechanisms:

  • Mechanism of Action:
    • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the upregulation of caspases, which are crucial for the execution phase of apoptosis .
    • Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
  • Case Study:
    A study demonstrated that a related carbazole derivative selectively inhibited melanoma cell growth while sparing normal melanocytes. This selectivity is attributed to the compound's ability to enhance apoptosis specifically in tumor cells .

Antimicrobial Activity

1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol has also been investigated for its antimicrobial properties:

  • Mechanism:
    • The compound may disrupt microbial cell membranes, leading to cell death. This mechanism is common among many carbazole derivatives.
  • Research Findings:
    Studies have shown that certain carbazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of carbazole derivatives:

  • Mechanism:
    • These compounds may protect neurons from apoptotic death by modulating neurotrophic factors and inhibiting oxidative stress pathways .
  • Research Findings:
    A notable study indicated that certain carbazole derivatives could increase the survival of newborn neurons in the hippocampus by blocking apoptotic pathways rather than promoting proliferation . This suggests a potential application in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol, it is useful to compare it with similar compounds.

Compound NameStructure HighlightsAnticancer ActivityAntimicrobial ActivityNeuroprotective Activity
1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-olContains chloro and phenylamino groupsStrong apoptotic inductionModerate activity against bacteriaPromising neuroprotective effects
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-olLacks chloro substituentsWeaker than target compoundLimited activityNot investigated
1-(3,6-dichloro-carbazol)-3-(phenylamino)propan-2-olContains dichloro substituentsSimilar anticancer profileEnhanced activity due to multiple halogensModerate neuroprotective effects

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